molecular formula C10H9NO3 B11907798 4-Methoxy-2-methylisoindoline-1,3-dione CAS No. 2408-92-6

4-Methoxy-2-methylisoindoline-1,3-dione

Cat. No.: B11907798
CAS No.: 2408-92-6
M. Wt: 191.18 g/mol
InChI Key: XCJSOUIAZPHOHC-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with methoxy and methyl substituents. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production methods for isoindoline-1,3-diones often utilize green chemistry principles to minimize environmental impact. Solventless conditions and efficient purification techniques are commonly used to produce these compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which plays a role in neurological processes. The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-methylisoindoline-1,3-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its methoxy group enhances its solubility and reactivity, while the methyl group influences its steric and electronic characteristics .

Properties

CAS No.

2408-92-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-methoxy-2-methylisoindole-1,3-dione

InChI

InChI=1S/C10H9NO3/c1-11-9(12)6-4-3-5-7(14-2)8(6)10(11)13/h3-5H,1-2H3

InChI Key

XCJSOUIAZPHOHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)OC

Origin of Product

United States

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